molecular formula C11H9ClN2O2 B1311315 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 220461-68-7

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1311315
CAS No.: 220461-68-7
M. Wt: 236.65 g/mol
InChI Key: JBSFTFLMZMRNLI-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both chloro and pyrazole substituents on the benzoic acid core imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to the combination of the chloro and pyrazole substituents on the benzoic acid core. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 220461-68-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

  • Molecular Formula : C11H9ClN2O2
  • Molecular Weight : 236.66 g/mol
  • PubChem CID : 10847454

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values against several bacterial strains:
    • Staphylococcus aureus: MIC = 3.12 - 6.25 µg/mL
    • Bacillus subtilis: MIC = 12.5 µg/mL
      This suggests that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focusing on pyrazole derivatives revealed that:

  • The compound showed moderate cytotoxicity against various cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell proliferation.
  • For instance, derivatives of similar structures exhibited IC50 values ranging from 193.93 µg/mL to over 371.36 µg/mL against lung cancer cell lines (A549) and others .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, and similar effects have been noted for this compound:

  • It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps elucidate its biological activity:

  • Modifications at the pyrazole ring or the benzoic acid moiety can significantly alter its potency and selectivity against various biological targets.
CompoundStructureActivityIC50/MIC
Compound AStructure AAntibacterialMIC = 6.25 µg/mL
Compound BStructure BAnticancerIC50 = 193.93 µg/mL
Compound CStructure CAnti-inflammatoryInhibition of cytokines

Case Studies

  • Antimicrobial Efficacy : A study highlighted the efficacy of this compound in eliminating persister cells of S. aureus, which are often resistant to conventional antibiotics. The compound demonstrated significant bactericidal activity at higher concentrations (8 × MIC), effectively reducing viable persister cells within hours .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines indicated that certain derivatives of this compound could induce apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins .

Properties

IUPAC Name

2-chloro-4-(3-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSFTFLMZMRNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445766
Record name 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220461-68-7
Record name 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)-benzoic acid methyl ester (1,42 g) from Example 96 and 6 ml of 1 M aqueous lithium hydroxide in tetrahydrofuran (20 ml) was stirred for 18 hours at room temperature. The reaction mixture was partitioned between ethyl acetate and 1 N hydrochloric acid. The organic layer was washed with water, brine and was dried over anhydrous sodium sulfate. Evaporation of the solvent in vacuo afforded 1.05 g of the title compound as a colorless solid. m.p. 192-193° C. MS (EI), m/z: 236/238 (M)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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